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Abstract
Venuloside A, also known as ESK246, is a monoterpene glycoside isolated from the plant

Pittosporum venulosum. It has garnered significant interest in the scientific community for its

selective inhibition of the L-type amino acid transporter 3 (LAT3), a protein implicated in the

progression of certain cancers. This technical guide provides a comprehensive overview of the

chemical structure and stereochemistry of Venuloside A, supported by spectroscopic data and

a summary of its synthetic strategy. Furthermore, it details the experimental procedures for its

isolation and structural elucidation and illustrates its mechanism of action through its impact on

the mTORC1 signaling pathway.

Chemical Structure and Stereochemistry
Venuloside A is a complex natural product with the molecular formula C₂₃H₃₆O₇, as

determined by high-resolution electrospray ionization mass spectrometry (HRESIMS)[1]. Its

structure is composed of a (4R)-α-terpineol aglycone linked to a β-D-fucopyranoside sugar

moiety. The furanose is further substituted with an acetyl group at the 2'-position and a

senecioyl (3-methylbut-2-enoyl) group at the 3'-position[1][2].

The definitive stereochemistry of Venuloside A was established as (4R)-α-terpineol-8-O-β-D-

(2′-acetyl, 3′-senecioyl) fucopyranoside through a combination of NMR spectroscopy, including

ROESY experiments, and total synthesis of its diastereomers[1]. The (4R) configuration of the
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α-terpineol moiety and the β-anomeric linkage of the fucopyranoside are crucial for its

biological activity.

Spectroscopic Data for Structural Elucidation
The structure of Venuloside A was elucidated primarily through nuclear magnetic resonance

(NMR) spectroscopy. The following tables summarize the ¹H and ¹³C NMR data, which are

critical for the identification and characterization of this molecule.

Table 1: ¹H NMR Data for Venuloside A (600 MHz, C₆D₆)
[1]
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Position
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

α-Terpineol Moiety

2 5.46 m

3 2.12, 1.88 m

4 1.62 m

5 1.30, 1.95 m

6 1.88, 1.95 m

7-Me 1.66 s

9-Me 1.20 s

10-Me 1.13 s

Fucopyranoside

Moiety

1' 4.47 d 7.8

2' 5.66 dd 10.3, 7.8

3' 5.16 dd 10.4, 3.2

4' 3.72 br d 3.2

5' 3.10 br q 6.3

6'-Me 1.17 d 6.3

Acetyl Moiety

2''-Me 1.85 s

Senecioyl Moiety

2''' 5.82 m

4'''-Me 2.11 s

5'''-Me 1.88 s
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Table 2: ¹³C NMR Data for Venuloside A (150 MHz, C₆D₆)
[1][2]
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Position Chemical Shift (δ) ppm

α-Terpineol Moiety

1 133.6

2 121.4

3 26.96

4 44.4

5 24.0

6 31.3

7-Me 23.9

8 79.4

9-Me 23.53

10-Me 23.52

Fucopyranoside Moiety

1' 95.9

2' 70.4

3' 70.0

4' 73.8

5' 70.3

6'-Me 16.6

Acetyl Moiety

1'' (C=O) 168.9

2''-Me 20.7

Senecioyl Moiety

1''' (C=O) 165.8
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2''' 116.4

3''' 157.7

4'''-Me 27.02

5'''-Me 20.2

Experimental Protocols
Isolation of Venuloside A[2]

Plant Material Extraction: Dried and ground plant material of Pittosporum venulosum is

sequentially extracted with n-hexane, dichloromethane, and methanol.

Solvent-Solvent Partitioning: The combined extracts are subjected to partitioning, with

Venuloside A concentrating in the n-hexane fraction.

Chromatographic Separation: The n-hexane fraction is subjected to flash silica oxide

chromatography using a gradient elution from 100% n-hexane to 100% ethyl acetate.

Venuloside A is typically eluted with a mixture of n-hexane and ethyl acetate (e.g., 8:2 v/v).

Structural Elucidation Workflow
The structural determination of Venuloside A relies on a combination of modern spectroscopic

techniques.
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Workflow for the structural elucidation of Venuloside A.

Synthetic Strategy
A four-step synthesis was developed to confirm the absolute configuration of Venuloside A[1].

The key steps are outlined below:

Koenigs-Knorr Glycosylation: A bromo-fucosyl donor is reacted with (4R)-α-terpineol to form

the protected α-terpineol fucoside.

Deprotection: The protecting groups on the fucoside are removed under basic conditions

(e.g., NaOMe/MeOH).

Selective Acylation (Senecioylation): The hydroxyl group at the 3' position of the fucoside is

selectively acylated using 3,3-dimethylacryloyl chloride.

Acetylation: The hydroxyl group at the 2' position is acetylated using acetic anhydride under

basic conditions to yield Venuloside A.
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Biological Activity and Signaling Pathway
Venuloside A is a potent and selective inhibitor of the L-type amino acid transporter 3 (LAT3)

[1]. In prostate cancer cells, it has been shown to inhibit the uptake of leucine with an IC₅₀ of

8.12 µM[1]. Leucine is an essential amino acid that plays a critical role in activating the

mTORC1 signaling pathway, a key regulator of cell growth and proliferation. By inhibiting

leucine transport via LAT3, Venuloside A effectively suppresses the mTORC1 pathway,

leading to reduced phosphorylation of its downstream target p70S6K and subsequent inhibition

of cancer cell growth[1].
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Inhibitory effect of Venuloside A on the LAT3-mTORC1 signaling pathway.
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Conclusion
Venuloside A is a structurally complex and biologically active natural product. Its well-defined

chemical structure and stereochemistry, elucidated through extensive spectroscopic analysis

and confirmed by synthesis, provide a solid foundation for its further investigation as a selective

LAT3 inhibitor. The detailed understanding of its interaction with the LAT3 transporter and its

impact on the mTORC1 signaling pathway opens avenues for the design and development of

novel therapeutic agents targeting cancer metabolism. This technical guide serves as a

comprehensive resource for researchers in the fields of natural product chemistry, medicinal

chemistry, and cancer biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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